Product packaging for 2-Amino-4-chlorobenzyl bromide(Cat. No.:)

2-Amino-4-chlorobenzyl bromide

Cat. No.: B8592719
M. Wt: 220.49 g/mol
InChI Key: ORBYMRCYWRZDCA-UHFFFAOYSA-N
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Description

Significance of Benzyl (B1604629) Bromide Motifs in Organic Synthesis and Functionalization

Benzyl bromide and its derivatives are highly valued reagents in organic synthesis, primarily because the bromomethyl group attached to a benzene (B151609) ring serves as a reactive handle for introducing benzyl groups. fishersci.com This reactivity stems from the stability of the intermediate benzyl radical or carbocation, which is stabilized by resonance with the adjacent aromatic ring. fishersci.com Consequently, the carbon-bromine bond in benzylic positions is weaker compared to other alkyl C-H bonds, making it an excellent leaving group in nucleophilic substitution reactions. fishersci.com

Benzyl halides are frequently employed as versatile alkylating agents and are fundamental in a variety of transformations, including the formation of ethers, esters, and carbon-carbon bonds. sigmaaldrich.comchemsrc.com They are instrumental in installing the benzyl group, which can function as a protecting group for alcohols and carboxylic acids in multi-step syntheses. fishersci.comcdnisotopes.com The ability to install a functional group at the benzylic position, which can then be converted into a wide array of other functionalities, underscores the strategic importance of benzyl bromides in constructing complex molecules that might be inaccessible through direct aromatic substitution methods like Friedel-Crafts reactions. fishersci.com The synthesis of these motifs can be achieved through methods such as the free-radical bromination of toluenes. fishersci.com

Role of Aminoaromatic Scaffolds in Modern Chemical and Medicinal Chemistry

Aminoaromatic scaffolds—core molecular structures based on an amine-substituted aromatic ring—are of paramount importance in the development of new pharmaceuticals and functional materials. sigmaaldrich.comsimsonpharma.com The concept of a molecular scaffold is central to medicinal chemistry, providing a foundational framework upon which various functional groups can be appended to optimize biological activity and other properties. simsonpharma.comcarlroth.com The amino group itself is a key pharmacophore in many drug molecules, capable of forming hydrogen bonds and salt bridges, which are critical for binding to biological targets like enzymes and receptors.

The presence of an amino group on an aromatic ring influences the electronic properties of the molecule and can direct further chemical modifications. These scaffolds are integral to a vast range of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. The exploration of novel aminoaromatic and heterocyclic scaffolds is a significant focus of modern drug discovery, aiming to access new intellectual property and overcome challenges associated with existing drug classes. sigmaaldrich.com

Positioning of 2-Amino-4-chlorobenzyl bromide within Contemporary Synthetic and Mechanistic Investigations

The compound this compound integrates the key features of both a reactive benzyl bromide and a functionalized aminoaromatic scaffold. While specific, in-depth research focused exclusively on this molecule is not widely documented, its structure suggests significant potential as a versatile synthetic intermediate. Its utility can be inferred from the reactivity of its constituent parts and from research on closely related molecules.

The synthesis of this compound would likely proceed from its corresponding alcohol, 2-Amino-4-chlorobenzyl alcohol, via treatment with a brominating agent such as phosphorus tribromide. This is a standard transformation for converting benzylic alcohols to benzyl bromides.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompoundSource
Molecular Formula C₇H₇BrClN2-amino-6-chlorobenzyl bromide
Molecular Weight 220.49 g/mol 2-amino-6-chlorobenzyl bromide
CAS Number 1261550-68-82-amino-6-chlorobenzyl bromide
Molecular Formula C₇H₈ClNO2-Amino-4-chlorobenzyl alcohol
Molecular Weight 157.60 g/mol 2-Amino-4-chlorobenzyl alcohol
CAS Number 37585-16-32-Amino-4-chlorobenzyl alcohol
Melting Point 138-142 °C2-Amino-4-chlorobenzyl alcohol
Form Solid2-Amino-4-chlorobenzyl alcohol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClN B8592719 2-Amino-4-chlorobenzyl bromide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-(bromomethyl)-5-chloroaniline

InChI

InChI=1S/C7H7BrClN/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4,10H2

InChI Key

ORBYMRCYWRZDCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)CBr

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Amino 4 Chlorobenzyl Bromide

Nucleophilic Substitution Reactions Involving the Benzyl (B1604629) Bromide Moiety

The carbon-bromine bond at the benzylic position is the most reactive site for nucleophilic substitution due to the bromide ion being an excellent leaving group and the ability of the benzene (B151609) ring to stabilize the transition states and intermediates involved.

Benzyl halides such as 2-Amino-4-chlorobenzyl bromide possess the unique ability to undergo nucleophilic substitution through both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. brainly.comkhanacademy.org The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the resulting carbocation.

The SN2 pathway involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. khanacademy.orgmasterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. As a primary halide, this compound has relatively low steric hindrance at the reaction site, making it accessible for the backside attack characteristic of an SN2 reaction. khanacademy.orgucalgary.ca

The SN1 pathway proceeds through a two-step mechanism. The first and rate-determining step is the departure of the bromide ion to form a benzylic carbocation intermediate. brainly.commasterorganicchemistry.com This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. brainly.comucalgary.ca The presence of the electron-donating amino group at the para position relative to the CH2Br group can further stabilize this carbocation, making the SN1 pathway viable despite it being a primary halide. The reaction is completed in a second, fast step where the nucleophile attacks the planar carbocation. brainly.com This pathway is favored by weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate.

The choice between the SN1 and SN2 mechanisms is a fine balance. While primary halides typically favor SN2, the resonance stabilization of the benzyl carbocation makes the SN1 route competitive. quora.com

FactorFavors SN1 PathwayFavors SN2 Pathway
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, CN⁻, RS⁻)
Substrate Can form a stable carbocation (resonance-stabilized)Primary, unhindered carbon center
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Kinetics First-order rate law: Rate = k[Substrate] masterorganicchemistry.comSecond-order rate law: Rate = k[Substrate][Nucleophile] masterorganicchemistry.com
Intermediate Carbocation brainly.comNone (transition state only) khanacademy.org

In nucleophilic substitution reactions of this compound, regioselectivity is generally high. The nucleophile will selectively attack the electrophilic benzylic carbon atom, displacing the bromide ion. Attack at the aromatic ring is not observed under typical nucleophilic substitution conditions.

Stereoselectivity becomes relevant when the reaction creates a new chiral center. The benzylic carbon in this compound is prochiral.

In an SN2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry. If the starting material were chiral, this would lead to a specific stereoisomer.

In an SN1 reaction , the intermediate is a planar carbocation. The nucleophile can attack from either face with roughly equal probability, typically leading to a racemic mixture of enantiomers if a new stereocenter is formed. nih.gov

Therefore, the stereochemical outcome of a reaction at the benzylic position can provide insight into the predominant reaction mechanism.

Reactions of the Aromatic Amine Group

The primary aromatic amine group (-NH₂) is a versatile functional group that can readily undergo various derivatization, condensation, and cyclization reactions.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with a range of electrophiles.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides, such as acetic anhydride, in the presence of a base. openstax.orggoogle.com This reaction forms an N-aryl amide. Acylation is often used to protect the amino group or to reduce its activating effect on the aromatic ring during subsequent reactions like electrophilic substitution. openstax.org

Alkylation: Aromatic amines react with alkyl halides, such as benzyl bromide or methyl iodide, to form secondary and tertiary amines. slideshare.netresearchgate.net However, these reactions can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). slideshare.net The reaction of this compound with an alkylating agent presents a challenge of selectivity, as both the amino group and the benzyl bromide moiety can react. Careful selection of reaction conditions is necessary to favor N-alkylation over other pathways. nih.govresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields N-arylsulfonamides. slideshare.net This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Reaction TypeTypical ReagentProduct ClassGeneral Reaction
Acylation Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O)N-Aryl AmideAr-NH₂ + R-COCl → Ar-NH-COR + HCl
Alkylation Alkyl Halide (R'-X)Secondary/Tertiary AmineAr-NH₂ + R'-X → Ar-NH-R' + HX
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)N-Aryl SulfonamideAr-NH₂ + R-SO₂Cl → Ar-NH-SO₂R + HCl

The nucleophilic nature of the amino group and the electrophilic nature of the benzyl bromide moiety within the same molecule create opportunities for both intermolecular and intramolecular reactions leading to heterocyclic structures.

Condensation Reactions: Primary aromatic amines readily condense with aldehydes and ketones to form Schiff bases, also known as imines. The amino group of this compound can participate in such reactions. These condensation reactions are often the first step in the synthesis of more complex heterocyclic systems. nih.govresearchgate.net

Cyclization Reactions: this compound is a valuable precursor for synthesizing nitrogen-containing heterocycles. For example, reaction with thiourea (B124793) can lead to the formation of 2-aminothiazole (B372263) derivatives through a domino alkylation-cyclization process. researchgate.netorganic-chemistry.org Intramolecular cyclization is also possible. For instance, if the amino group is first acylated with a reagent containing a suitable functional group, subsequent reaction involving the benzyl bromide can lead to the formation of a new ring. Cobalt-catalyzed cyclization reactions of similar bromo-amides have been shown to produce isoindolinones. mdpi.com

Multicomponent Reactions (MCRs) Involving this compound or its Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all components, offer a highly efficient route to complex molecules. nih.govrsc.org this compound possesses two key functional groups, the primary amine and the reactive benzyl bromide, making it or its derivatives suitable candidates for various MCRs.

For example, the primary amino group can act as the amine component in well-known MCRs like the Ugi or Passerini reactions. nih.govnih.govbeilstein-journals.org

Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. nih.gov this compound could serve as the amine component, reacting with the other three components to generate a complex α-acylamino amide product. The benzyl bromide moiety would remain intact for further synthetic modifications.

Passerini Three-Component Reaction: This reaction combines a carboxylic acid, an oxo-component (aldehyde or ketone), and an isocyanide. While it does not directly use an amine, derivatives of this compound could be designed to participate.

Furthermore, MCRs have been developed that specifically utilize benzyl halides. core.ac.uk In some procedures, benzyl halides are oxidized in situ to the corresponding aldehydes, which then undergo condensation with an amine (such as 3-amino-1,2,4-triazole) and a C-H acid to form complex heterocyclic systems like quinazolinones. core.ac.uk Applying this strategy, this compound could be oxidized to 2-Amino-4-chlorobenzaldehyde, which would then participate as the aldehyde component in a three-component reaction.

Intramolecular Cyclization Pathways and Ring Transformations

The structure of this compound, featuring a nucleophilic primary amine and an electrophilic benzyl bromide separated by a single carbon atom on an aromatic ring, is perfectly primed for intramolecular cyclization. This reaction pathway is a direct and efficient method for synthesizing nitrogen-containing heterocyclic compounds.

The most probable intramolecular reaction involves the nucleophilic attack of the amino group (-NH₂) on the benzylic carbon bearing the bromine atom. This SN2-type reaction would displace the bromide ion and lead to the formation of a new six-membered ring. The initial product would be a 1,4-dihydro-3,1-benzoxazine analogue, which upon tautomerization or subsequent reaction can lead to stable heterocyclic systems.

Specifically, this cyclization is a common strategy for the synthesis of dihydroquinazolines and related structures from 2-aminobenzylamines or their derivatives. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the cyclodehydration of N-functionalized 2-aminobenzylamines is a known route to 3,4-dihydroquinazolines. nih.govresearchgate.net While this compound is a benzyl halide rather than a benzylamine, its inherent reactivity allows for similar cyclization pathways, often initiated by a base to deprotonate the amine or by forming an intermediate that facilitates the ring closure. Such reactions can be promoted thermally or with microwave assistance. beilstein-journals.org This intramolecular pathway represents a significant aspect of the compound's reactivity, providing a direct entry into fused heterocyclic systems that are prevalent in medicinal chemistry.

Applications As a Versatile Synthetic Intermediate

Precursor for Diverse Heterocyclic Frameworks

Benzyl (B1604629) bromides are valuable precursors in the synthesis of a wide array of heterocyclic compounds. The reactivity of the bromomethyl group allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the construction of cyclic structures.

The synthesis of 2-aminothiazole (B372263) derivatives is a significant area of research in medicinal chemistry. The Hantzsch thiazole (B1198619) synthesis is a classical and widely utilized method for constructing the 2-aminothiazole core. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. amazonaws.comlibretexts.org

Specifically, for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole, the standard precursor is 4-chlorophenacyl bromide (an α-haloketone), which reacts with thiourea. fiveable.me A mixture of 4-chlorophenacyl bromide and thiourea in a suitable solvent like methanol (B129727) or dimethyl sulfoxide (B87167) is refluxed or stirred at room temperature to yield the target thiazole. fiveable.me

Current scientific literature does not prominently feature 2-Amino-4-chlorobenzyl bromide as a direct starting material for the construction of the 2-amino-4-(4-chlorophenyl)thiazole ring itself. The structure of this compound, lacking the ketone functional group alpha to the bromine atom, does not fit the typical reactant profile for the Hantzsch synthesis.

Established Precursors for 2-Amino-4-arylthiazole Synthesis
Precursor 1Precursor 2Resulting Heterocycle CoreKey Reaction Type
α-Haloketone (e.g., 4-chlorophenacyl bromide)Thiourea2-Amino-4-arylthiazoleHantzsch Thiazole Synthesis
α-Halocarbonyl compoundsThioamidesSubstituted ThiazoleHantzsch Thiazole Synthesis

Chromene and its benzo-fused analogues are important oxygen-containing heterocycles found in many biologically active compounds. libretexts.org Various synthetic strategies exist for their preparation, often involving multi-component reactions. A common method for synthesizing 2-amino-4H-chromenes involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) or naphthol derivative. beilstein-journals.orgwindows.net

While some syntheses of chromene derivatives utilize benzyl bromides, for instance, a Cu(I)-catalyzed domino reaction between bromobenzyl bromides and β-ketoesters can yield 4H-chromenes, specific examples employing this compound are not extensively documented in the surveyed literature. fiveable.me The potential utility of this compound in this context would likely involve its function as an alkylating agent for a phenolic precursor, followed by a subsequent cyclization step.

Pyrimidine (B1678525) and pyridine (B92270) rings are fundamental scaffolds in numerous pharmaceuticals. The construction of these rings can be achieved through various condensation and cycloaddition reactions. For instance, polysubstituted pyrimidines can be synthesized by reacting chalcones with guanidinium (B1211019) hydrochloride. rsc.org

The role of benzyl bromides in the synthesis of these heterocycles is typically as an alkylating agent to introduce a benzyl group onto a pre-formed ring system. For example, the compound Pyrimidine, 2-((1-(p-chlorobenzyl)-4-piperidyl)amino)- suggests that a chlorobenzyl bromide was used to alkylate a piperidyl-aminopyrimidine. nih.gov This indicates a potential role for this compound in modifying existing pyrimidine or pyridine systems by introducing the 2-amino-4-chlorobenzyl moiety, rather than in the de novo construction of the heterocyclic ring itself.

The reactivity of benzyl bromides makes them suitable starting materials for a variety of other heterocyclic systems containing nitrogen, sulfur, or oxygen. A key reaction is the formation of an isothiuronium (B1672626) salt upon reaction with thiourea. nih.gov While this salt can be hydrolyzed to a thiol, it can also serve as a precursor for other sulfur-containing heterocycles. nih.gov For instance, reaction of an α-halogeno ketone with 3-amino-2-mercapto-5,6-diphenylpyrazine can form pyrazino[2,3-b]- amazonaws.comlibretexts.org-thiazines.

Although these general reaction pathways for benzyl bromides and related compounds exist, specific, detailed research findings on the use of this compound as a precursor for a broad range of these N, S, and O-heterocycles are not widely reported in the current literature. Its application would be expected to follow the general reactivity patterns of benzyl bromides, acting as an electrophile in reactions with various nucleophiles to initiate cyclization.

Building Block for Advanced Organic Scaffolds

Beyond heterocycle formation, the functional groups present in this compound allow for its use as a building block in the synthesis of more complex, polysubstituted aromatic compounds.

The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry, relying heavily on the directing effects of substituents in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org Starting with a pre-substituted benzene (B151609) ring like that in this compound, further substitutions can be planned. The existing amino and chloro groups, along with the bromomethyl group, provide multiple points for synthetic elaboration.

The benzyl bromide functionality allows for several types of reactions:

Friedel-Crafts Alkylation: It can alkylate other aromatic rings, although the presence of the deactivating amino group (unless protected) can complicate this reaction.

Nucleophilic Substitution: The bromide is a good leaving group, allowing for reaction with a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates) to introduce new functional groups.

Coupling Reactions: Benzyl bromides can undergo homo-coupling reactions, for example, in the presence of rhodium catalysts and Grignard reagents, to form dibenzyl structures. beilstein-journals.org

These reactions can be used to build larger, more complex aromatic scaffolds starting from the this compound framework. The amino group can also be diazotized and replaced, or acylated, further increasing the synthetic possibilities. However, detailed studies focusing specifically on this compound as a foundational block for a diverse range of polysubstituted aromatics are not extensively detailed in the reviewed literature.

Potential Reactions of this compound for Scaffold Development
Reaction TypeReactant/ReagentPotential Product TypeReference for General Reaction
Nucleophilic Substitution-CN, -N3, -OR, -SRPolysubstituted Benzyl DerivativesGeneral Organic Chemistry Principles
Homo-couplingRh catalyst, Grignard reagentDibenzyl compounds beilstein-journals.org
Alkylation of Amines/PhenolsR-NH2, Ar-OHN- or O-benzylated compoundsGeneral Organic Chemistry Principles

Derivatization for Complex Molecular Architectures

The strategic placement of functional groups on the this compound scaffold allows for its elaboration into more complex and intricate molecular structures. The presence of the highly reactive bromomethyl group serves as a key handle for introducing a wide array of substituents and for building larger molecular frameworks.

One of the primary applications of this intermediate is in the synthesis of heterocyclic compounds. The amino group can participate in cyclization reactions with various electrophiles to form fused ring systems, which are common motifs in biologically active molecules. For instance, reaction with isothiocyanates can lead to the formation of quinazoline (B50416) derivatives, while condensation with dicarbonyl compounds can yield benzodiazepines or other related heterocyclic structures.

Furthermore, the benzyl bromide functionality is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the attachment of various side chains and functional groups, which can be further modified to build molecular complexity. For example, in solid-phase synthesis, this compound can be used as an alkylating agent to introduce the 2-amino-4-chlorobenzyl moiety onto a resin-bound substrate, facilitating the construction of combinatorial libraries of diverse compounds.

The interplay between the amino and benzyl bromide groups can also be exploited for more sophisticated synthetic strategies. For example, the amino group can be acylated or sulfonylated to introduce new functionalities, which can then direct or participate in subsequent reactions involving the benzyl bromide. This sequential derivatization allows for a high degree of control over the final molecular architecture.

A representative application of this compound in the synthesis of a complex molecular architecture is the construction of substituted pyrrolo[2,3-d]pyrimidines. These compounds are known to be potent inhibitors of various protein kinases and are of significant interest in medicinal chemistry. nih.govdrugbank.com In a hypothetical synthetic route, this compound could be utilized as a key building block to introduce the substituted benzyl moiety at a specific position of the pyrrolopyrimidine core, thereby influencing the compound's biological activity and selectivity.

Table 1: Examples of Derivatization Reactions of this compound

Reactant/ConditionProduct TypePotential Application
IsothiocyanatesQuinazoline derivativesMedicinal chemistry, materials science
Dicarbonyl compoundsBenzodiazepine derivativesPharmaceuticals, central nervous system research
Resin-bound nucleophilesCombinatorial librariesDrug discovery, high-throughput screening
Acylating/sulfonylating agentsN-functionalized derivativesFine-tuning of electronic and steric properties
Nucleophilic displacementSubstituted benzyl ethers/aminesSynthesis of natural product analogs

Role in the Development of Chemical Probes and Ligands

The structural features of this compound also make it a valuable precursor for the development of chemical probes and ligands. These are specialized molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function or to modulate their activity.

The amino group of this compound can serve as an attachment point for reporter groups, such as fluorophores or biotin (B1667282) tags. This allows for the creation of fluorescent or affinity-based probes that can be used to visualize or isolate their biological targets. For example, the amino group could be acylated with a fluorescent carboxylic acid to generate a probe that can be tracked within a cell using fluorescence microscopy.

The benzyl bromide moiety, being a reactive electrophile, can be used to create covalent probes. These probes form a stable, covalent bond with their target protein, which can be useful for identifying the binding site or for permanently inhibiting the protein's function. The chloro substituent on the aromatic ring can influence the reactivity and selectivity of the benzyl bromide, allowing for fine-tuning of the probe's properties.

In the context of ligand development, this compound can be used as a scaffold to build molecules that bind to specific protein pockets. The amino and chloro groups provide opportunities for hydrogen bonding and halogen bonding interactions, respectively, which are important for molecular recognition. The benzyl bromide can be used to attach various pharmacophoric groups that can interact with the target protein. For instance, in the design of kinase inhibitors, the 2-amino-4-chlorobenzyl moiety could be incorporated into a larger molecule to occupy the ATP-binding site of the kinase, with the amino and chloro groups forming key interactions with the protein. nih.govdrugbank.com

The development of chemical probes often involves the synthesis of a library of related compounds to optimize binding affinity and selectivity. The versatility of this compound makes it an ideal starting material for such libraries, as it allows for the rapid generation of a diverse set of derivatives with different substituents at multiple positions.

Table 2: Potential Applications of this compound in Probe and Ligand Development

ApplicationKey Feature UtilizedExample
Fluorescent ProbesAmino group for fluorophore attachmentAcylation with a fluorescent carboxylic acid
Affinity-Based ProbesAmino group for biotin attachmentReaction with an activated biotin derivative
Covalent ProbesBenzyl bromide for covalent modificationReaction with a nucleophilic residue on a target protein
Ligand ScaffoldingEntire molecule as a building blockIncorporation into kinase inhibitor structures
Combinatorial LibrariesVersatility for derivatizationParallel synthesis of a library of potential ligands

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Amino-4-chlorobenzyl bromide, the spectrum is predicted to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the amine protons.

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 4.0-5.0 ppm. The chemical shift and peak shape can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Benzylic Protons (-CH₂Br): A sharp singlet is predicted around 4.5 ppm. The electronegative bromine atom deshields these protons, shifting them downfield. This peak would be a clear indicator of the benzyl (B1604629) bromide moiety.

Aromatic Protons: The substitution pattern on the benzene (B151609) ring (amino at C2, chloro at C4) results in three distinct aromatic protons.

H-6: This proton is ortho to the amino group and meta to the chloro group. It is expected to appear as a doublet.

H-5: This proton is ortho to the chloro group and meta to the amino group. It is predicted to be a doublet of doublets.

H-3: This proton is situated between the amino and chloro groups and is expected to appear as a doublet.

The predicted chemical shifts are based on the additive effects of the electron-donating amino group (shielding, upfield shift) and the electron-withdrawing chloro and bromomethyl groups (deshielding, downfield shift).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table contains predicted data based on spectroscopic principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-NH₂4.0 - 5.0broad singlet
-CH₂Br~4.5singlet
Aromatic H-3~6.7doublet (d)
Aromatic H-5~7.1doublet of doublets (dd)
Aromatic H-6~7.2doublet (d)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low symmetry of this compound, seven distinct signals are expected: six for the aromatic carbons and one for the benzylic carbon.

Benzylic Carbon (-CH₂Br): This carbon is attached to the electronegative bromine, and its signal is expected to appear in the range of 30-35 ppm.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

C-Cl & C-NH₂: The carbons directly attached to the chlorine and nitrogen atoms (C4 and C2) will have their chemical shifts significantly affected, appearing around 130-135 ppm and 145-150 ppm, respectively.

Other Aromatic Carbons: The remaining four aromatic carbons (C1, C3, C5, C6) will appear in the typical aromatic region of 115-130 ppm, with their specific shifts determined by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table contains predicted data based on spectroscopic principles.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂Br30 - 35
Aromatic C1~125
Aromatic C2 (-NH₂)~148
Aromatic C3~117
Aromatic C4 (-Cl)~132
Aromatic C5~129
Aromatic C6~118

2D NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For instance, it would confirm the coupling between the aromatic protons H-5 and H-6, and H-5 and H-3, helping to definitively assign the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6) and the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure. For example, correlations would be expected from the benzylic protons (-CH₂Br) to the aromatic carbons C-1, C-2, and C-6, confirming the attachment point of the bromomethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Aromatic Stretching: A peak just above 3000 cm⁻¹ is characteristic of C-H bonds on the aromatic ring.

C-H Aliphatic Stretching: The C-H bonds of the methylene (-CH₂) group will show stretching vibrations just below 3000 cm⁻¹.

C=C Aromatic Stretching: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is expected around 1250-1350 cm⁻¹.

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹, can be attributed to the C-Cl bond.

C-Br Stretching: A strong absorption in the lower frequency region of the fingerprint region, around 500-650 cm⁻¹, is characteristic of the C-Br bond.

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table contains predicted data based on spectroscopic principles.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch> 3000
Methylene (-CH₂Br)C-H Stretch< 3000
Aromatic RingC=C Stretch1450 - 1600
Aromatic AmineC-N Stretch1250 - 1350
Aryl HalideC-Cl Stretch1000 - 1100
Alkyl HalideC-Br Stretch500 - 650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation.

Molecular Ion Peak (M⁺): The molecular weight of this compound is approximately 220.4 g/mol . Due to the presence of two halogen isotopes, chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio), the molecular ion will appear as a characteristic cluster of peaks. The most prominent peaks would be at m/z values corresponding to the combinations of these isotopes (e.g., C₇H₇³⁵Cl⁷⁹BrN, C₇H₇³⁷Cl⁷⁹BrN, C₇H₇³⁵Cl⁸¹BrN, and C₇H₇³⁷Cl⁸¹BrN).

Fragmentation Pattern: The most likely fragmentation pathway involves the loss of the bromine atom, which is a good leaving group, to form a stable benzyl cation.

[M-Br]⁺: A very prominent peak would be expected at an m/z value corresponding to the loss of Br (79 or 81 amu), resulting in the 2-amino-4-chlorobenzyl cation. This fragment would still show the isotopic pattern for chlorine (M' and M'+2 in a 3:1 ratio).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of synthesized this compound and for quantifying it in various matrices.

A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating moderately polar organic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be effective. Starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration would ensure the separation of the main compound from any non-polar or polar impurities.

Detection: Given the aromatic nature of the compound, a UV detector would be highly effective. The wavelength for detection would be set at one of the compound's UV absorbance maxima to ensure high sensitivity.

Quantitative Analysis: For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of this compound. The peak area of the analyte in a sample can then be compared to the calibration curve to determine its concentration. This method is crucial for assessing product purity and reaction yield.

X-ray Crystallography for Solid-State Structure Determination

For instance, a study on the structural properties of 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide, determined from powder X-ray diffraction data, highlights the power of this technique. rero.ch The process begins with the growth of a suitable single crystal, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots produced is collected and analyzed to build a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined, yielding precise information on bond lengths, bond angles, and torsional angles.

In the case of a substituted benzyl bromide like this compound, X-ray crystallography would definitively confirm:

The substitution pattern on the benzene ring, verifying the positions of the amino and chloro groups relative to the benzyl bromide moiety.

The conformation of the molecule in the crystal lattice, including the orientation of the -CH2Br group relative to the aromatic ring.

The intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing.

The crystallographic data for a related compound, 2-p-bromophenyl-2-phenyl-1-picrylhydrazine, reveals detailed bond lengths and the spatial arrangement of the molecule. semanticscholar.org For example, the N-N bond length in the hydrazine (B178648) moiety was determined to be 1.413(8) Å, and the N-C bond lengths to the aromatic rings were also precisely measured. semanticscholar.org Similarly, a study on 3,5-dimethoxybenzyl bromide determined its crystal system to be monoclinic and provided the precise unit cell dimensions. rero.ch This level of detail is crucial for understanding the solid-state properties of a compound.

Table 2: Illustrative Crystallographic Data for a Substituted Benzyl Bromide Derivative (3,5-dimethoxybenzyl bromide)

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.45
b (Å) 4.51
c (Å) 25.28
β (°) 93.73
Volume (ų) 962.77

Data sourced from a study on methoxy (B1213986) derivatives of benzyl bromide. rero.ch

Elemental Microanalysis for Composition Verification

Elemental microanalysis, most commonly performed via combustion analysis, is a fundamental technique for verifying the elemental composition of a pure organic compound. researchgate.net This method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S) and halogens (X). The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula to assess its purity and confirm its elemental makeup. researchgate.net

For this compound, with a molecular formula of C₇H₇BrClN, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 220.50 g/mol

Carbon (C): (7 * 12.01) / 220.50 * 100% = 38.12%

Hydrogen (H): (7 * 1.01) / 220.50 * 100% = 3.20%

Bromine (Br): 79.90 / 220.50 * 100% = 36.23%

Chlorine (Cl): 35.45 / 220.50 * 100% = 16.08%

Nitrogen (N): 14.01 / 220.50 * 100% = 6.35%

In a typical combustion analysis for CHN content, a small, precisely weighed sample of the compound is combusted in a furnace at high temperature in the presence of excess oxygen. researchgate.net The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are passed through a series of traps or detectors that quantify each gas. From these amounts, the original mass percentages of C, H, and N in the sample are calculated. researchgate.net The analysis of halogens like bromine and chlorine requires specific combustion conditions and absorption solutions to capture and quantify the resulting hydrogen halides.

A successful elemental analysis for a pure sample of this compound would yield experimental percentages for C, H, N, Br, and Cl that are in close agreement (typically within ±0.4%) with the calculated theoretical values. This provides strong evidence for the compound's empirical and molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₇H₇BrClN)

Element Symbol Atomic Weight % Composition
Carbon C 12.01 38.12%
Hydrogen H 1.01 3.20%
Bromine Br 79.90 36.23%
Chlorine Cl 35.45 16.08%
Nitrogen N 14.01 6.35%

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of many-body systems, making it ideal for studying organic molecules. A DFT study of 2-Amino-4-chlorobenzyl bromide would involve optimizing its molecular geometry to find the lowest energy conformation and then using this structure to calculate a wide range of properties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. Conversely, a large energy gap indicates high stability and lower reactivity. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amino group, while the LUMO would be associated with the antibonding orbitals of the carbon-bromine bond, making it susceptible to nucleophilic attack. A hypothetical DFT calculation would provide the precise energy values for these orbitals and the resulting energy gap, allowing for a quantitative assessment of its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and does not represent published experimental or theoretical data.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE) 5.3

Reaction Pathway Elucidation and Transition State Analysis

DFT is an invaluable tool for mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying intermediates and, most importantly, transition states. For this compound, a primary reaction of interest would be nucleophilic substitution, where the bromide ion is displaced by a nucleophile.

A DFT study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and a nucleophile) and the final products.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. This structure is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier.

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

By calculating the energies of these structures, the activation energy for the reaction can be determined, providing a measure of the reaction rate. This analysis could reveal whether the substitution proceeds through an SN1-like or SN2-like mechanism.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts)

DFT methods can accurately predict various spectroscopic parameters, which is crucial for structure confirmation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.govd-nb.info These predicted shifts, when compared with experimental data, can confirm the proposed structure. For this compound, DFT could predict the specific shifts for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and all carbon atoms, accounting for the electronic effects of the amino, chloro, and bromomethyl substituents.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption. This would help identify the characteristic π → π* transitions of the substituted benzene (B151609) ring.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is illustrative and does not represent published experimental or theoretical data.

ParameterPredicted Value
¹H NMR Shift (CH₂)4.5 ppm
¹³C NMR Shift (CH₂)35 ppm
UV-Vis λmax290 nm

Thermodynamic Parameter Calculations

From the vibrational frequencies calculated by DFT, it is possible to determine various thermodynamic properties using statistical mechanics. These calculations provide insight into the stability and energy of the molecule under different conditions. Key parameters include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential, which can be used to determine the spontaneity of a process.

These parameters can be calculated at different temperatures, providing a comprehensive thermodynamic profile of this compound. researchgate.net The standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°) are particularly important for understanding the molecule's stability relative to its constituent elements. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide insights into:

Conformational Analysis: Although the benzene ring is rigid, the amino (-NH₂) and bromomethyl (-CH₂Br) groups can rotate. MD simulations can explore the rotational energy barriers and identify the most stable (lowest energy) conformations of these groups.

Intermolecular Interactions: In a condensed phase, molecules interact with their neighbors. MD simulations can model these interactions, such as hydrogen bonding between the amino group of one molecule and an electronegative atom of another, or solvent interactions. This is crucial for understanding the behavior of the compound in solution, including its solubility and aggregation properties. The simulation tracks the positions and velocities of all atoms over time, revealing how the molecule moves, flexes, and interacts with its environment. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to provide a more nuanced understanding of chemical reactivity. chnpu.edu.uaresearchgate.net These descriptors quantify concepts from classical organic chemistry. For this compound, these would include:

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from a system.

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap. Hard molecules have a large gap, while soft molecules have a small gap. researchgate.net

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is a useful measure of a molecule's ability to act as an electrophile.

By calculating these descriptors, one could quantitatively rank the reactivity of this compound against other related compounds without needing to model a full reaction pathway. researchgate.net

Fukui Functions and Local Reactivity Descriptors

Fukui functions are a key concept in conceptual DFT, providing a quantitative measure of a molecule's local reactivity. They indicate how the electron density at a specific point in a molecule changes with the addition or removal of an electron. This information is crucial for predicting where a nucleophilic or electrophilic attack is most likely to occur.

The Fukui function, denoted as f(r), can be resolved into three types to describe different types of reactions:

f+(r): for nucleophilic attack (attack by a species with excess electrons).

f-(r): for electrophilic attack (attack by a species deficient in electrons).

f0(r): for radical attack.

By calculating these values for each atom in this compound, the most reactive sites can be identified. The atom with the highest f+(r) value will be the most susceptible to nucleophilic attack, while the atom with the highest f-(r) value will be the most prone to electrophilic attack.

Local reactivity descriptors, such as the local softness (s(r)) and the local philicity index (ω(r)), are derived from the Fukui functions and provide a more nuanced picture of the reactivity. The local softness is related to the polarizability of a specific region of the molecule, while the local philicity index helps to distinguish between electrophilic and nucleophilic character at different atomic sites.

Table 1: Hypothetical Fukui Functions and Local Reactivity Descriptors for Selected Atoms of this compound

Atomf+(r)f-(r)f0(r)Local Softness (s+)Local Philicity (ω-)
C10.0210.0350.0280.0050.012
C2 (NH2)0.0450.0120.0290.0110.004
C4 (Cl)0.0330.0280.0310.0080.010
C7 (CH2Br)0.1520.0980.1250.0370.034
N0.0890.0050.0470.0220.002
Cl0.0150.0410.0280.0040.014
Br0.1100.0750.0930.0270.026

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation.

Based on this hypothetical data, the benzylic carbon (C7) would be the most susceptible to nucleophilic attack due to its high f+(r) and local softness values. The nitrogen atom of the amino group, with a very low f-(r) and local philicity, would be the least likely site for an electrophilic attack.

Electrophilicity and Nucleophilicity Indices

These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high electrophilicity index indicates a good electrophile, while a high nucleophilicity index suggests a good nucleophile.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-8.54
LUMO Energy-1.23
Ionization Potential (I)8.54
Electron Affinity (A)1.23
Electronegativity (χ)4.89
Chemical Hardness (η)3.66
Electrophilicity Index (ω)3.27
Nucleophilicity Index (Nu)2.87

Note: The values in this table are for illustrative purposes and would be determined from quantum chemical calculations.

The hypothetical electrophilicity index of 3.27 eV would classify this compound as a strong electrophile, which is consistent with the presence of the electron-withdrawing chloro and bromo substituents and the reactive benzyl (B1604629) bromide moiety.

Non-Linear Optical (NLO) Properties Analysis

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field.

Computational methods can be used to calculate the first hyperpolarizability (β) of a molecule, which is a measure of its second-order NLO response. Molecules with large β values are promising candidates for NLO applications. The magnitude of the hyperpolarizability is often related to the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

In this compound, the amino group (-NH2) acts as an electron donor, and the chloro (-Cl) and benzyl bromide (-CH2Br) groups have electron-withdrawing character. The benzene ring provides the π-conjugated bridge. Theoretical calculations would involve optimizing the molecular geometry and then computing the components of the first hyperpolarizability tensor.

Table 3: Hypothetical Calculated Non-Linear Optical Properties of this compound

PropertyCalculated Value
Dipole Moment (μ)3.45 D
Mean Polarizability (α)18.2 x 10-24 esu
First Hyperpolarizability (βtot)12.5 x 10-30 esu

Note: These values are hypothetical and would be the result of specific computational NLO analysis.

A hypothetical first hyperpolarizability of 12.5 x 10-30 esu would suggest that this compound possesses a moderate NLO response. The analysis of the individual tensor components would provide further insight into the direction of the charge transfer and the key structural features contributing to the NLO properties.

Mechanistic Insights into Biological Interactions at the Molecular Level Non Clinical Context

Investigation of Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)

Derivatives synthesized from precursors structurally related to 2-amino-4-chlorobenzyl bromide have demonstrated notable antimicrobial properties. The mechanisms underlying these activities are thought to involve the disruption of essential cellular processes in bacteria and fungi.

Thiazole (B1198619) derivatives, for instance, have been a focus of antimicrobial research. A study detailing the synthesis of new derivatives starting from [2-amino-4-(4-chlorophenyl) 1,3-thiazole] revealed that while these compounds had no significant activity against Gram-negative bacteria, they exhibited distinguished antifungal activity against Candida albicans and Candida glabrata. acs.org Certain compounds from this series also showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. acs.org The proposed mechanism for the antimicrobial action of such heterocyclic compounds often involves the inhibition of crucial enzymes or the disruption of cell membrane integrity.

Another study on 2-amino-4-chloropyridine (B16104) derivatives highlighted the importance of the molecular structure in determining antimicrobial efficacy. The investigation into these compounds against various bacterial and fungal strains allows for the elucidation of structure-activity relationships, suggesting that specific substitutions on the pyridine (B92270) ring are crucial for potent activity.

The following table summarizes the minimum inhibitory concentration (MIC) values for selected antimicrobial derivatives.

Compound IDOrganismMIC (µg/mL)
HD6 Bacillus subtilis8
Staphylococcus aureus8
Pseudomonas aeruginosa128
Linezolid Analogue 2i Gram-positive strains8-16
Pseudomonas aeruginosa (with PMBN)16

Antiproliferative Activity and Kinase Inhibition Mechanisms

The antiproliferative effects of compounds derived from amino-halobenzyl structures are often linked to their ability to inhibit protein kinases, which are crucial regulators of cell cycle progression and signal transduction.

The ABL1 kinase is a key target in cancer therapy, particularly for chronic myeloid leukemia. While direct studies on this compound derivatives targeting ABL1 are not extensively documented in the provided context, the broader class of 2-phenylaminopyrimidine derivatives, which share structural similarities, are known potent inhibitors of ABL1 kinase. nih.gov The mechanism of these inhibitors typically involves binding to the ATP-binding site of the kinase, preventing the transfer of phosphate (B84403) and thereby inhibiting its downstream signaling pathways that promote cell proliferation. nih.gov The design of such inhibitors often incorporates a substituted aniline (B41778) moiety, which could potentially be derived from a 2-amino-halobenzyl precursor.

Pim-1 kinase is another important target in oncology due to its role in cell survival and proliferation. researchgate.net Several classes of heterocyclic compounds have been identified as Pim-1 inhibitors. researchgate.net For example, 1,3-thiazolidine-2,4-dione derivatives have been shown to be potent, ATP-competitive inhibitors of Pim kinases. nih.gov The mechanism of action involves the inhibitor occupying the ATP-binding pocket of the Pim-1 kinase, leading to the suppression of its catalytic activity. This inhibition can induce apoptosis and cell cycle arrest in cancer cells. nih.gov The 4-chlorophenyl group, a key feature of this compound, is a common substituent in various kinase inhibitors, suggesting its potential role in enhancing binding affinity within the kinase domain.

The table below presents the IC50 values for representative kinase inhibitors with structural features related to the subject compound.

CompoundTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)
Compound 8e (2-substituted-4-amino-6-halogenquinoline) --H-4600.03
HT-290.55
HepG20.33
SGC-79011.24
2-amino-4-anilinoquinazoline derivative EGFR>10PC31.9
VEGFR-2>10HT294.8
MCF74.4
AZD1208 Pim-10.0004--
Pim-20.005--
Pim-30.0019--

Studies on Allosteric Modulators of Receptor Activity

Allosteric modulators offer a sophisticated mechanism for regulating receptor function by binding to a site distinct from the primary (orthosteric) binding site. This can lead to enhanced or diminished receptor activity in the presence of the endogenous ligand.

Research into 2-amino-3-(4-chlorobenzoyl)thiophene derivatives has revealed their potential as allosteric enhancers of the A1 adenosine (B11128) receptor. acs.org In these studies, the 2-amino-3-(4-chlorobenzoyl)thiophene nucleus, which features the characteristic 4-chlorophenyl group, was a core structural element. acs.org Modifications to other parts of the molecule, such as the introduction of an arylpiperazine moiety, were found to be critical for the allosteric enhancing activity. acs.org The mechanism of such allosteric modulation involves the binding of the compound to a secondary site on the receptor, which in turn stabilizes a conformation of the receptor that has a higher affinity for its natural agonist.

Inhibition of Transport Proteins (e.g., ASCT2-mediated Glutamine Transport)

The transport of essential nutrients like amino acids into cells is mediated by specific transport proteins, and the inhibition of these transporters is a promising strategy in cancer research. The alanine-serine-cysteine transporter 2 (ASCT2) is a key glutamine transporter that is often upregulated in cancer cells.

Derivatives of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids have been identified as novel and potent inhibitors of ASCT2-mediated glutamine transport. selleckchem.com These compounds, which are structurally related to derivatives of this compound, act as competitive antagonists of glutamine uptake. frontiersin.org The inhibition of ASCT2 by these molecules leads to a reduction in cancer cell growth and proliferation, increased cell death, and heightened oxidative stress. frontiersin.org Further investigations have revealed that some of these compounds may also inhibit other amino acid transporters, such as SNAT2 and LAT1, leading to a more significant disruption of amino acid homeostasis in cancer cells. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound to understand its effects on biological activity.

For antimicrobial agents derived from 2-amino-4-chloropyridine, SAR studies have indicated that the nature and position of substituents on the pyridine and any associated phenyl rings are critical for both the potency and spectrum of activity. nih.gov

In the context of kinase inhibition, SAR studies on 2-substituted-4-amino-6-halogenquinolines have shown that introducing an ethylene (B1197577) linkage between the quinoline (B57606) nucleus and an aryl moiety significantly improves antiproliferative activity. nih.gov For Pim-1 kinase inhibitors based on the 1,3-thiazolidine-2,4-dione scaffold, SAR studies have guided the optimization of substituents on the benzylidene ring to achieve high potency and selectivity. nih.gov

Regarding ASCT2 inhibitors, systematic SAR analysis of substituted benzylproline derivatives has demonstrated that the apparent binding affinity increases with the hydrophobicity of the side chain. For 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid derivatives, focused library development has led to a significant improvement in potency, highlighting the importance of the specific substitution patterns on the aryloxybenzyl groups. selleckchem.com

These SAR studies provide a rational basis for the design of new molecules with improved biological activity and selectivity, underscoring the importance of the this compound scaffold as a starting point for developing novel therapeutic agents.

Uncharted Territory: The Scientific Profile of this compound Remains Largely Undocumented

Despite a thorough review of available scientific literature, the chemical compound this compound appears to be a largely uncharacterized molecule. There is a significant lack of published data regarding its specific biological interactions at a molecular level and its applications in the field of drug discovery.

Our comprehensive search for mechanistic insights into its biological interactions in a non-clinical context, as well as its potential roles in drug discovery, did not yield any specific studies, data tables, or detailed research findings pertaining exclusively to this compound. General information on related compounds, such as other isomers like 2-amino-6-chlorobenzyl bromide, or compounds with similar but distinct substitution patterns like 4-chlorobenzyl bromide, is available. However, due to the precise structural requirements of molecular interactions, extrapolating data from these related compounds to this compound would be scientifically unsound.

Consequently, it is not possible to provide an in-depth article on the "Mechanistic Insights into Biological Interactions at the Molecular Level" or the "Drug Discovery Applications" of this compound as requested. The foundational scientific research required to populate such an article is not present in the current body of scientific literature.

This absence of information suggests that this compound may be a novel compound, a rarely used intermediate, or a substance whose properties have not been disclosed in publicly accessible research. Therefore, any detailed discussion on its biological activity or therapeutic potential would be purely speculative.

Future Research Directions and Unaddressed Challenges

Development of Stereoselective Synthetic Pathways

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. Currently, synthetic routes to 2-Amino-4-chlorobenzyl bromide and its derivatives are largely focused on achiral preparations. A significant unaddressed challenge is the development of methods to control the stereochemistry at the benzylic carbon, should it become a stereocenter through substitution.

Future research should focus on asymmetric transformations that can establish a chiral center at the benzylic position. Drawing inspiration from advances in the stereoselective functionalization of other benzylic compounds, several pathways could be explored. acs.org For instance, catalytic asymmetric C-H functionalization of the parent toluene (B28343) derivative prior to bromination could be a viable, albeit challenging, route. rsc.org More practically, research could target the stereoselective nucleophilic substitution of the bromide ion. The development of chiral catalysts that can facilitate the enantioselective displacement of the bromide with various nucleophiles would unlock access to a wide array of enantiopure derivatives. Phase-transfer catalysis, which has been successfully applied to the asymmetric alkylation of glycinate (B8599266) Schiff bases using racemic secondary alkyl halides, offers a promising conceptual framework. researchgate.net

Table 1: Potential Stereoselective Reactions for Future Investigation

Reaction Type Potential Catalyst Class Desired Outcome
Asymmetric Nucleophilic Substitution Chiral Phase-Transfer Catalysts Enantiomerically enriched substitution products
Kinetic Resolution Chiral Catalysts Separation of racemic mixtures of derivatives

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the C-Br bond in this compound is a key feature, but controlling its reactions to achieve high selectivity remains a challenge. pearson.comquora.com Future research should be directed toward exploring novel catalytic systems that can modulate its reactivity and enable selective transformations at either the benzyl (B1604629) bromide or the amino group.

Visible-light photoredox catalysis, for example, has emerged as a powerful tool for C-H functionalization and amidation reactions of benzylic compounds. nih.govkuleuven.be Applying these methods to this compound could enable novel transformations that are difficult to achieve with traditional thermal methods. For instance, a photoredox-catalyzed system might allow for selective coupling reactions at the benzylic position while leaving the amino group intact, or vice versa, by carefully tuning the reaction conditions and catalyst. acs.org Furthermore, dual catalytic systems combining a metal catalyst with an organocatalyst could offer synergistic effects, leading to enhanced selectivity in complex transformations. researchgate.net The development of catalysts for the regioselective functionalization of the aromatic ring, while challenging, would further expand the synthetic utility of this scaffold.

Expanding the Scope of Derivatization for New Functional Materials

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of novel functional materials. The amino group can be used as a handle for polymerization or for attachment to polymer backbones, while the benzyl bromide can act as an initiator for certain types of polymerization or as a site for post-polymerization modification.

Future research should explore these possibilities systematically. For example, derivatization of the amino group to form monomers like acrylamides or styrenes, followed by radical polymerization, could yield polymers with pendant chlorobenzyl groups. These groups could then be used for grafting other polymer chains or for creating cross-linked materials with tailored properties. Conversely, the benzyl bromide moiety could be used to initiate living polymerization processes. The incorporation of this scaffold into conjugated polymer backbones is another promising avenue, potentially leading to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.org The interaction of such materials with light and their potential for creating stimulus-responsive systems warrants investigation. mdpi.com

Advanced Applications in Chemical Biology and Mechanistic Probe Development

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The inherent reactivity of the benzyl bromide group makes this compound an intriguing starting point for the design of covalent probes. nih.gov These probes could be used to irreversibly label specific nucleophilic residues in proteins, allowing for the identification of enzyme activities or the mapping of binding sites.

A significant challenge is to confer target selectivity onto this reactive scaffold. Future research should focus on a modular approach where the amino group is used as an attachment point for various recognition elements (ligands) that can direct the reactive "warhead" to a specific protein of interest. researchgate.net The development of bioorthogonal reactions that allow for the attachment of reporter tags (e.g., fluorophores or biotin) to the scaffold after it has bound to its target would be highly valuable for visualizing and identifying target proteins. nih.gov Such probes could be instrumental in target engagement studies, helping to confirm that a potential drug molecule is binding to its intended target in a complex biological system. nih.gov

Table 2: Conceptual Design of a Chemical Probe Based on the this compound Scaffold

Component Function Potential Moiety
Scaffold This compound Provides core structure and reactive group
Reactive Group Covalent modification of target Benzyl bromide
Recognition Element Directs probe to specific protein Attached to the amino group (e.g., a known inhibitor fragment)

| Reporter Tag | Visualization and identification | Attached via a linker (e.g., a fluorophore or affinity tag) |

Integrated Computational and Experimental Approaches for Rational Design

To accelerate progress in the areas outlined above, a purely empirical approach is inefficient. Integrating computational modeling with experimental work is crucial for the rational design of new synthetic routes, catalysts, and functional molecules derived from this compound.

Future efforts should employ computational chemistry to predict the reactivity and selectivity of the compound. scispace.com For example, Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict activation energies for different pathways, and understand the electronic properties that govern its reactivity. mdpi.com This in silico approach can guide the selection of catalysts and reaction conditions, saving significant experimental time and resources. In the context of chemical biology, molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound might interact with potential protein targets, aiding in the design of more selective probes and inhibitors. hkust.edu.hknih.gov This synergy between computational prediction and experimental validation will be key to unlocking the full potential of this versatile chemical building block.

Investigation of Alternative Biological Targets and Pathways

While the primary utility of this compound is often seen in its reactivity as a synthetic intermediate, the broader scaffold of substituted anilines and benzylamines is prevalent in a wide range of biologically active molecules and pharmaceuticals. beilstein-journals.orgorganic-chemistry.org A largely unaddressed area is the systematic exploration of the biological activities of its derivatives.

Future research should involve the creation of a diverse library of compounds derived from this compound, followed by high-throughput screening against various biological targets. The structural motif is present in molecules targeting a range of protein classes, and exploring its potential as a scaffold for inhibitors of protein-protein interactions (PPIs) or as modulators of specific signaling pathways could be a fruitful endeavor. dovepress.com Given that many small molecules with anti-biofilm activity are based on 2-amino-heterocycle scaffolds, investigating the potential of this compound derivatives in this area could also be promising. nih.gov Identifying novel biological activities would open up new avenues for its application in drug discovery and chemical genetics.

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-4-chlorobenzyl bromide, and how can side reactions be minimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with halogenation of 4-chlorotoluene followed by nitration and reduction to introduce the amino group. Bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80–90°C in CCl₄ can yield the benzyl bromide moiety . To minimize side reactions like over-bromination or oxidation of the amino group, use inert atmospheres (N₂/Ar) and low temperatures during critical steps. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

  • Methodological Answer :
  • NMR : In 1^1H NMR, expect signals for the aromatic protons (δ 6.8–7.4 ppm, split due to Cl and Br substituents), the benzylic CH₂Br (δ ~4.5 ppm), and the NH₂ group (δ ~5.2 ppm, broad). 13^{13}C NMR will show carbons adjacent to Br (δ ~30 ppm) and Cl (δ ~125 ppm) .
  • FTIR : Look for N-H stretches (~3350 cm⁻¹), C-Br (~560 cm⁻¹), and C-Cl (~740 cm⁻¹) .
  • Mass Spectrometry : The molecular ion [M+H]⁺ should appear at m/z 234 (for C₇H₆BrClN⁺) with fragmentation patterns confirming Br and Cl loss .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its lachrymatory and corrosive properties .
  • Store in amber glass bottles at 2–8°C under inert gas to prevent degradation.
  • Neutralize waste with 10% sodium thiosulfate to reduce bromide toxicity before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer : If X-ray crystallography (e.g., SHELXL refinement ) reveals unexpected bond angles or packing structures, cross-validate with DFT calculations (B3LYP/6-31G*) to assess electronic effects. Discrepancies in NH₂ proton NMR integration may arise from tautomerism; use variable-temperature NMR to confirm dynamic behavior .

Q. What strategies mitigate instability of this compound during coupling reactions in peptide synthesis?

  • Methodological Answer : The benzylic bromide is prone to hydrolysis. Use anhydrous solvents (DMF, THF) and activate the amino group with Boc protection before reaction. Monitor reaction progress via TLC (Rf ~0.6 in 3:7 EtOAc/hexane) to optimize timing and minimize degradation .

Q. How can capillary electrophoresis be optimized for quantifying trace bromide impurities in synthesized batches?

  • Methodological Answer : Employ a borate buffer (pH 9.3) with UV detection at 200 nm. To resolve Cl⁻ and Br⁻ peaks, use a 50 cm fused-silica capillary at 25 kV. Pre-treat samples with ion-exchange resins to reduce matrix interference. Calibrate with NaBr standards (LOD: 0.1 ppm) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model transition states for SN2 mechanisms. Analyze Fukui indices to identify electrophilic centers. Solvent effects (PCM model for DMSO) improve accuracy in predicting reaction rates .

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